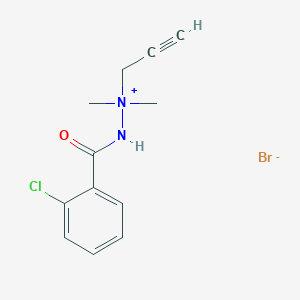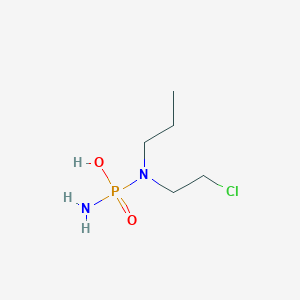![molecular formula C13H16BrN3 B15167828 2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile CAS No. 648423-69-2](/img/structure/B15167828.png)
2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C13H16BrN3 It is a derivative of benzonitrile, featuring a bromine atom and a piperazine ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
作用機序
The mechanism of action of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets .
類似化合物との比較
Similar Compounds
2-Bromo-4-fluoropyridine: Another halogenated aromatic compound with similar reactivity in coupling reactions.
2-Bromobenzonitrile: A simpler derivative of benzonitrile with similar substitution patterns.
Uniqueness
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and binding interactions, making it valuable for various applications.
特性
CAS番号 |
648423-69-2 |
|---|---|
分子式 |
C13H16BrN3 |
分子量 |
294.19 g/mol |
IUPAC名 |
2-bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H16BrN3/c1-9-8-17(10(2)7-16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3/t9-,10+/m1/s1 |
InChIキー |
MAECVOXVODFPQK-ZJUUUORDSA-N |
異性体SMILES |
C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)Br)C |
正規SMILES |
CC1CNC(CN1C2=CC(=C(C=C2)C#N)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)


![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)


![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
